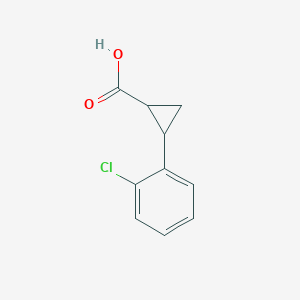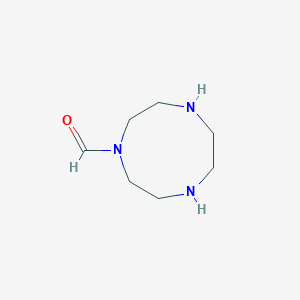
1,4,7-Triazonane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Triazonane-1-carbaldehyde, also known as TAC, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TAC has a triazole ring that is highly reactive, making it an important intermediate for the synthesis of various compounds.
作用機序
The mechanism of action of 1,4,7-Triazonane-1-carbaldehyde is not fully understood. However, it is believed that 1,4,7-Triazonane-1-carbaldehyde acts by inhibiting the activity of certain enzymes in the body. 1,4,7-Triazonane-1-carbaldehyde has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to increased neurotransmitter activity in the brain.
生化学的および生理学的効果
1,4,7-Triazonane-1-carbaldehyde has been found to have significant biochemical and physiological effects. 1,4,7-Triazonane-1-carbaldehyde has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. 1,4,7-Triazonane-1-carbaldehyde has also been found to have anticancer properties, making it a potential candidate for the development of new cancer treatments. 1,4,7-Triazonane-1-carbaldehyde has been found to have catalytic activity in various reactions, making it a potential candidate for the development of new catalysts.
実験室実験の利点と制限
The advantages of using 1,4,7-Triazonane-1-carbaldehyde in lab experiments include its ease of synthesis, its high reactivity, and its unique properties. 1,4,7-Triazonane-1-carbaldehyde can be synthesized using simple and inexpensive reagents, making it an attractive option for researchers. 1,4,7-Triazonane-1-carbaldehyde has a triazole ring that is highly reactive, making it an important intermediate for the synthesis of various compounds. The limitations of using 1,4,7-Triazonane-1-carbaldehyde in lab experiments include its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for the research of 1,4,7-Triazonane-1-carbaldehyde. One direction is the development of new compounds based on 1,4,7-Triazonane-1-carbaldehyde. 1,4,7-Triazonane-1-carbaldehyde has been found to have antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the development of new antibiotics and cancer treatments. Another direction is the development of new catalytic systems based on 1,4,7-Triazonane-1-carbaldehyde. 1,4,7-Triazonane-1-carbaldehyde has been found to have catalytic activity in various reactions, making it a potential candidate for the development of new catalysts. Finally, the toxicity of 1,4,7-Triazonane-1-carbaldehyde needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 1,4,7-Triazonane-1-carbaldehyde is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 1,4,7-Triazonane-1-carbaldehyde has a wide range of scientific research applications, including the synthesis of various compounds, coordination chemistry, and catalysis. 1,4,7-Triazonane-1-carbaldehyde has significant biochemical and physiological effects, including antimicrobial, antifungal, and anticancer properties. 1,4,7-Triazonane-1-carbaldehyde has advantages and limitations for lab experiments, including its ease of synthesis, high reactivity, and potential toxicity. Finally, future directions for the research of 1,4,7-Triazonane-1-carbaldehyde include the development of new compounds, catalytic systems, and further study of its toxicity.
合成法
1,4,7-Triazonane-1-carbaldehyde can be synthesized through a multistep reaction involving the reaction of hydrazine with an aldehyde or ketone followed by cyclization. The most common method for 1,4,7-Triazonane-1-carbaldehyde synthesis involves the reaction of hydrazine hydrate with glyoxal in the presence of a catalyst such as zinc chloride. This reaction results in the formation of 1,4,7-Triazonane-1-carbaldehyde as a white crystalline solid.
科学的研究の応用
1,4,7-Triazonane-1-carbaldehyde has a wide range of scientific research applications. 1,4,7-Triazonane-1-carbaldehyde is used as a building block for the synthesis of various compounds such as triazoles, triazolines, and triazolidines. These compounds have been found to have antimicrobial, antifungal, and anticancer properties. 1,4,7-Triazonane-1-carbaldehyde has also been used as a ligand in coordination chemistry and has been found to have catalytic activity in various reactions.
特性
CAS番号 |
112498-53-0 |
|---|---|
製品名 |
1,4,7-Triazonane-1-carbaldehyde |
分子式 |
C7H15N3O |
分子量 |
157.21 g/mol |
IUPAC名 |
1,4,7-triazonane-1-carbaldehyde |
InChI |
InChI=1S/C7H15N3O/c11-7-10-5-3-8-1-2-9-4-6-10/h7-9H,1-6H2 |
InChIキー |
HCJQGIXHIGWWEL-UHFFFAOYSA-N |
SMILES |
C1CNCCN(CCN1)C=O |
正規SMILES |
C1CNCCN(CCN1)C=O |
同義語 |
1H-1,4,7-Triazonine-1-carboxaldehyde, octahydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)

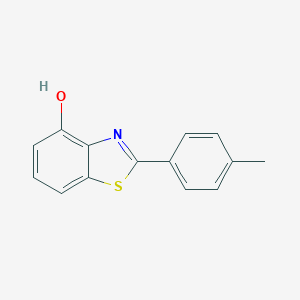
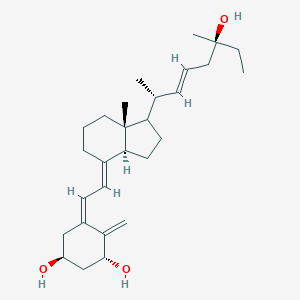
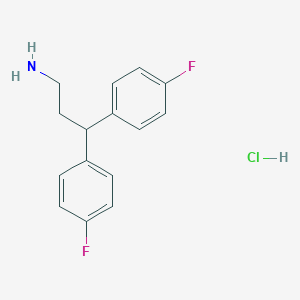


![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
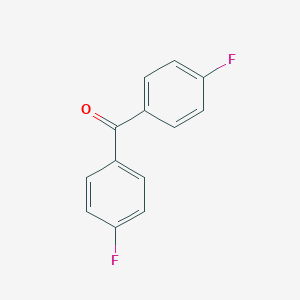
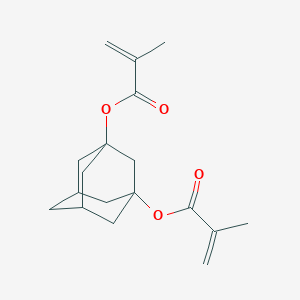
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
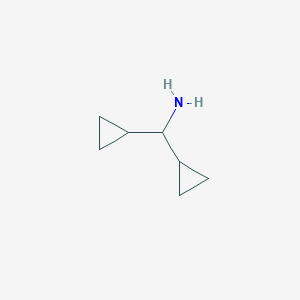
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)
